molecular formula C7H12O2 B137042 (1S,3R)-3-Methylcyclopentane-1-carboxylic acid CAS No. 152518-85-9

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid

Cat. No. B137042
M. Wt: 128.17 g/mol
InChI Key: LHJUMZACQNBHRC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid, also known as Leucic acid, is a branched chain amino acid that has been gaining attention in the scientific community for its potential benefits in muscle protein synthesis. Leucic acid is a metabolite of leucine, which is an essential amino acid that cannot be synthesized by the body and must be obtained through the diet. Leucine has been shown to stimulate muscle protein synthesis, but its effects are limited by its rapid conversion to other metabolites. Leucic acid, on the other hand, has a slower rate of conversion and may have a more sustained effect on muscle protein synthesis.

Mechanism Of Action

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is thought to stimulate muscle protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a signaling pathway that regulates protein synthesis in cells. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid may also inhibit the activity of enzymes that break down muscle protein, such as the ubiquitin-proteasome pathway.

Biochemical And Physiological Effects

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been shown to increase muscle protein synthesis and improve muscle mass and strength. It may also have anti-catabolic effects, preventing the breakdown of muscle protein. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been shown to have anti-inflammatory effects, reducing inflammation in muscle tissue.

Advantages And Limitations For Lab Experiments

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has the advantage of being a metabolite of leucine, which is a well-studied amino acid. This allows for easier comparison between studies and a better understanding of its potential effects. However, (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid is a relatively new compound and more research is needed to fully understand its effects and potential limitations.

Future Directions

Future research on (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid could include studies on its potential benefits in preventing muscle wasting in various conditions, such as cancer cachexia and aging. It could also be studied for its potential effects on muscle recovery and injury prevention. Further research is also needed to understand the optimal dosages and potential side effects of (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation.

Synthesis Methods

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One method involves the reaction of 3-methylcyclopentanone with cyanide to form a cyanohydrin intermediate, which is then hydrolyzed to form (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid. Another method involves the fermentation of leucine using a strain of bacteria that can convert leucine to (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid.

Scientific Research Applications

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has been studied for its potential benefits in muscle protein synthesis and muscle growth. A study conducted on rats showed that supplementation with (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid increased muscle protein synthesis and improved muscle mass. Another study on human subjects showed that (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid supplementation increased muscle protein synthesis and improved muscle strength. (1S,3R)-3-Methylcyclopentane-1-carboxylic acid acid has also been studied for its potential benefits in preventing muscle wasting in conditions such as cancer cachexia and aging.

properties

CAS RN

152518-85-9

Product Name

(1S,3R)-3-Methylcyclopentane-1-carboxylic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,3R)-3-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H12O2/c1-5-2-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1

InChI Key

LHJUMZACQNBHRC-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C1)C(=O)O

SMILES

CC1CCC(C1)C(=O)O

Canonical SMILES

CC1CCC(C1)C(=O)O

synonyms

Cyclopentanecarboxylic acid, 3-methyl-, (1S-cis)- (9CI)

Origin of Product

United States

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